molecular formula C21H24N2O B262249 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide

6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide

Cat. No. B262249
M. Wt: 320.4 g/mol
InChI Key: IMRYPWTUCOAYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide, also known as E2Q, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. E2Q is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been shown to bind to the mu-opioid receptor, a receptor that is involved in the regulation of pain.
Biochemical and physiological effects:
6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has also been shown to exhibit anti-inflammatory and antimicrobial properties. In vivo studies have shown that 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its ability to fluoresce under UV light. However, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide also has some limitations, including its cost, its low yield in some synthesis methods, and its potential toxicity.

Future Directions

There are several future directions for the study of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide. One direction is the development of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide-based drugs for the treatment of cancer, inflammation, and pain. Another direction is the development of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide-based fluorescent probes for the detection of metal ions and biomolecules. Additionally, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can be used as a building block for the synthesis of supramolecular structures with potential applications in material science and optoelectronics.
Conclusion:
In conclusion, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and optoelectronics. 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can be synthesized using various methods, and its mechanism of action has been studied extensively. 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide exhibits various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide, including the development of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide-based drugs and fluorescent probes, and the synthesis of supramolecular structures.

Synthesis Methods

6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can be synthesized using various methods, including the Pictet-Spengler reaction, Friedlander reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedlander reaction involves the condensation of an arylamine with a ketone or aldehyde in the presence of an acid catalyst. The Skraup reaction involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst.

Scientific Research Applications

6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and optoelectronics. In medicinal chemistry, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In material science, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of supramolecular structures. In optoelectronics, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been used as a light-emitting material in organic light-emitting diodes (OLEDs).

properties

Product Name

6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

6-ethyl-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide

InChI

InChI=1S/C21H24N2O/c1-5-16-11-12-19-18(13-16)15(2)14-21(3,4)23(19)20(24)22-17-9-7-6-8-10-17/h6-14H,5H2,1-4H3,(H,22,24)

InChI Key

IMRYPWTUCOAYTG-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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